molecular formula C9H17ClN2O2 B6257546 1-(oxolane-3-carbonyl)piperazine hydrochloride CAS No. 2736621-30-8

1-(oxolane-3-carbonyl)piperazine hydrochloride

Cat. No.: B6257546
CAS No.: 2736621-30-8
M. Wt: 220.7
InChI Key:
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Description

1-(oxolane-3-carbonyl)piperazine hydrochloride is a chemical compound with a unique structure that finds applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. The compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an oxolane ring, which is a five-membered ring containing one oxygen atom. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

The synthesis of 1-(oxolane-3-carbonyl)piperazine hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with oxolane-3-carbonyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form using hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(oxolane-3-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Amidation: The compound can form amides through reactions with carboxylic acids or their derivatives using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Scientific Research Applications

1-(oxolane-3-carbonyl)piperazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(oxolane-3-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The oxolane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(oxolane-3-carbonyl)piperazine hydrochloride can be compared with other piperazine derivatives and oxolane-containing compounds:

    Piperazine derivatives: Compounds like imatinib and sildenafil also contain piperazine rings and are used in various therapeutic applications.

    Oxolane-containing compounds: Oxazoline and oxazolidine are similar five-membered heterocycles with different biological activities and applications.

The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties that are not present in other similar compounds.

Properties

CAS No.

2736621-30-8

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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